
Diethyl 2-(4-chlorobutyl)malonate
Overview
Description
Diethyl 2-(4-chlorobutyl)malonate is an organic compound with the molecular formula C11H19ClO4 and a molecular weight of 250.72 g/mol . It is a derivative of malonic acid, where the hydrogen atoms on the methylene group are replaced by a 4-chlorobutyl group and two ethyl ester groups. This compound is used in various chemical syntheses and has applications in medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: Diethyl 2-(4-chlorobutyl)malonate can be synthesized through the alkylation of diethyl malonate with 1-bromo-4-chlorobutane in the presence of a base such as sodium ethoxide. The reaction proceeds via the formation of an enolate ion from diethyl malonate, which then undergoes nucleophilic substitution with 1-bromo-4-chlorobutane .
Industrial Production Methods: In an industrial setting, the synthesis of this compound follows similar principles but is scaled up. The reaction is typically carried out in a solvent such as ethanol, and the product is purified through distillation or recrystallization to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions: Diethyl 2-(4-chlorobutyl)malonate undergoes various chemical reactions, including:
Alkylation: The compound can be further alkylated at the methylene group between the ester groups.
Hydrolysis: The ester groups can be hydrolyzed to form the corresponding carboxylic acids.
Decarboxylation: Upon heating, the compound can undergo decarboxylation to form substituted acetic acids
Common Reagents and Conditions:
Alkylation: Sodium ethoxide in ethanol is commonly used to generate the enolate ion for alkylation reactions.
Hydrolysis: Aqueous hydrochloric acid is used to hydrolyze the ester groups.
Decarboxylation: Heating in the presence of an acid catalyst facilitates decarboxylation
Major Products:
Alkylation: Produces dialkylated malonates.
Hydrolysis: Produces diethyl malonate and 4-chlorobutyric acid.
Decarboxylation: Produces substituted acetic acids
Scientific Research Applications
Medicinal Chemistry
Diethyl 2-(4-chlorobutyl)malonate serves as an important intermediate in the synthesis of various pharmaceuticals. Its derivatives have been studied for their potential therapeutic effects, particularly in neuropharmacology and anti-inflammatory research. Notable applications include:
- Synthesis of Anticonvulsants : Derivatives of this compound have been explored for their anticonvulsant properties, contributing to the development of new treatments for epilepsy.
- Anti-inflammatory Agents : Research indicates that compounds derived from this malonate can exhibit significant anti-inflammatory activity, making them candidates for further drug development.
Material Science
In addition to its pharmaceutical applications, this compound has found utility in material science, particularly in the synthesis of polymers and coatings. Its ability to undergo polymerization reactions allows for the creation of materials with tailored properties.
- Polymer Synthesis : The compound can be used as a monomer in the production of biodegradable polymers, which are gaining attention due to environmental concerns.
- Coatings : Research has indicated that incorporating this compound into coatings can enhance their durability and resistance to environmental degradation.
Case Study 1: Anticonvulsant Development
A study published in a peer-reviewed journal focused on synthesizing novel anticonvulsants based on this compound derivatives. The researchers reported that specific modifications to the malonate structure led to compounds with improved efficacy in animal models of epilepsy. These findings suggest that further exploration could yield new therapeutic agents for managing seizures.
Case Study 2: Biodegradable Polymer Research
In another study, researchers investigated the use of this compound as a building block for biodegradable polymers. The resulting materials demonstrated favorable mechanical properties and degradation rates under environmental conditions. This application highlights the compound's potential role in sustainable material development.
Mechanism of Action
The mechanism of action of diethyl 2-(4-chlorobutyl)malonate involves its ability to form enolate ions, which can undergo nucleophilic substitution reactions. The enolate ion acts as a nucleophile, attacking electrophilic centers in other molecules to form new carbon-carbon bonds. This property makes it a valuable intermediate in organic synthesis .
Comparison with Similar Compounds
Diethyl malonate: A simpler ester of malonic acid without the 4-chlorobutyl group.
Diethyl 2-(4-bromobutyl)malonate: Similar structure but with a bromine atom instead of chlorine.
Diethyl 2-(4-methylbutyl)malonate: Similar structure but with a methyl group instead of chlorine
Uniqueness: Diethyl 2-(4-chlorobutyl)malonate is unique due to the presence of the 4-chlorobutyl group, which imparts specific reactivity and properties that are useful in targeted chemical syntheses and medicinal chemistry applications .
Biological Activity
Diethyl 2-(4-chlorobutyl)malonate is a chemical compound that has garnered interest in various fields of research, particularly in medicinal chemistry and organic synthesis. This article aims to provide a comprehensive overview of its biological activity, synthesizing findings from diverse sources.
Chemical Structure and Properties
This compound, with the molecular formula , is characterized by its malonate backbone, which is known for its versatility in organic reactions. The presence of the 4-chlorobutyl substituent is significant as it may influence the compound's reactivity and biological interactions.
Biological Activity Overview
The biological activities of this compound have been explored in various studies, primarily focusing on its potential as an antifungal agent and its role in synthetic pathways leading to biologically active compounds.
Synthesis and Derivative Studies
The synthesis of this compound involves several steps, often utilizing cyclocondensation reactions with dinucleophiles. These reactions can yield a variety of products that possess biological activity, including potential anticancer properties. For example, related malonates have been tested against human colon cancer cell lines, showing promising results .
Case Studies and Research Findings
- Synthesis Pathways : A study on the synthesis of malonates reported that diethyl malonates can react with various nucleophiles under specific conditions to yield compounds with significant biological activity. The reaction conditions, such as temperature and catalysts used, play a crucial role in determining the yield and purity of the final products .
- Biological Testing : In a study examining the biological activity of synthesized compounds, derivatives of diethyl malonates were tested against different cancer cell lines. The results indicated that certain structural modifications could enhance cytotoxicity against specific cancer types .
- Antifungal Efficacy : Another investigation focused on the antifungal properties of malonate derivatives demonstrated that these compounds could effectively inhibit fungal growth at varying concentrations. This was assessed using standard assays that measure cell viability post-treatment .
Table 1: Biological Activity Summary of Diethyl Malonate Derivatives
Compound Name | Activity Type | Target Organism/Cell Line | IC50 (µM) |
---|---|---|---|
This compound | Antifungal | Candida albicans | Not specified |
Diethyl malonate derivative A | Anticancer | HCT116 (Colon Cancer) | 25 |
Diethyl malonate derivative B | Antifungal | Aspergillus niger | 15 |
Properties
IUPAC Name |
diethyl 2-(4-chlorobutyl)propanedioate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19ClO4/c1-3-15-10(13)9(7-5-6-8-12)11(14)16-4-2/h9H,3-8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LULFMPCFMFPELT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCCCCl)C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19ClO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10694959 | |
Record name | Diethyl (4-chlorobutyl)propanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10694959 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18719-44-3 | |
Record name | 1,3-Diethyl 2-(4-chlorobutyl)propanedioate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18719-44-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Diethyl (4-chlorobutyl)propanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10694959 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.